Glycyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine

Description

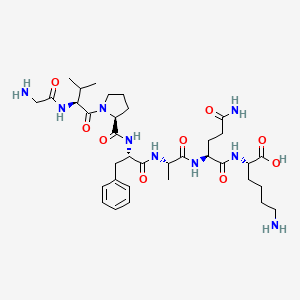

Glycyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine is a linear heptapeptide comprising seven amino acids: glycine (Gly), valine (Val), proline (Pro), phenylalanine (Phe), alanine (Ala), glutamine (Gln), and lysine (Lys). Its sequence—Gly-Val-Pro-Phe-Ala-Gln-Lys—confers unique structural and functional properties. Glutamine may impart roles in immune function or tissue repair, as suggested by studies on free glutamine supplementation .

Properties

CAS No. |

651035-83-5 |

|---|---|

Molecular Formula |

C35H55N9O9 |

Molecular Weight |

745.9 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C35H55N9O9/c1-20(2)29(43-28(46)19-37)34(51)44-17-9-13-26(44)33(50)42-25(18-22-10-5-4-6-11-22)32(49)39-21(3)30(47)40-23(14-15-27(38)45)31(48)41-24(35(52)53)12-7-8-16-36/h4-6,10-11,20-21,23-26,29H,7-9,12-19,36-37H2,1-3H3,(H2,38,45)(H,39,49)(H,40,47)(H,41,48)(H,42,50)(H,43,46)(H,52,53)/t21-,23-,24-,25-,26-,29-/m0/s1 |

InChI Key |

VGROVVWJGXTVRY-MHJMHAFUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)CN |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for synthesizing Glycyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine is through Solid-Phase Peptide Synthesis (SPPS). This technique involves several key steps:

Resin Selection : The first amino acid, Glycine, is attached to a solid resin support. Common resins include Wang resin and Rink amide resin, which facilitate the removal of the peptide from the resin after synthesis.

Amino Acid Coupling : Amino acids are sequentially added to the growing peptide chain. Each coupling reaction typically requires the use of coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) to activate the carboxylic acid group of the incoming amino acid.

Deprotection Steps : Protecting groups on the amino acids (e.g., Fmoc or Boc groups) are removed between coupling steps to expose the amine functionality for subsequent reactions.

Final Cleavage and Purification : After the complete sequence is assembled, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) or other cleavage agents, followed by purification using high-performance liquid chromatography (HPLC) to achieve the desired purity.

Alternative Synthesis Methods

While SPPS is the predominant method for synthesizing this peptide, other methods may also be employed:

Liquid-Phase Synthesis : This classical method involves synthesizing peptides in solution rather than on a solid support. It is less common for longer peptides due to lower yields and difficulties in purification.

Recombinant DNA Technology : In some cases, peptides can be produced using genetically engineered microorganisms that express the desired peptide sequence. This method can be advantageous for producing larger quantities but may require complex genetic manipulation.

Data Table: Comparison of Synthesis Methods

| Synthesis Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | High yield, scalability, and automation potential | Requires specialized equipment and reagents |

| Liquid-Phase Synthesis | Simplicity in reaction conditions | Lower yields and challenging purification |

| Recombinant DNA Technology | Potential for large-scale production | Complex setup and regulatory challenges |

Research Findings

Research into this compound has shown promising results regarding its biological activities:

Biological Activity : Similar peptides have been studied for their roles in modulating cellular responses, influencing processes such as inflammation and cell growth.

Therapeutic Applications : The unique sequence of this peptide may allow it to interact with specific receptors or enzymes, indicating potential therapeutic uses in various diseases.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, if present.

Reduction: Disulfide bonds, if formed, can be reduced using reducing agents like DTT (dithiothreitol).

Substitution: Amino acid residues can be substituted with other residues to create analogs of the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

Nutritional Science

Glycyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine has been studied for its nutritional benefits. Peptides derived from proteins are known to exhibit bioactive properties that can enhance health. Research indicates that peptides like this one may contribute to improved digestion and absorption of nutrients, as well as exerting antioxidant effects that can protect against cellular damage.

Case Study: Antioxidant Properties

A study evaluating various peptides found that similar compounds exhibited significant antioxidant activity, which is crucial for combating oxidative stress in the body. This suggests that this compound may also possess such properties, potentially benefiting cardiovascular health and reducing the risk of chronic diseases .

Pharmaceutical Applications

The peptide's structure allows it to interact with biological systems effectively, making it a candidate for pharmaceutical applications. It can be utilized in drug formulation due to its ability to enhance the solubility and bioavailability of certain drugs.

Case Study: Drug Delivery Systems

Research has shown that peptides can be used in targeted drug delivery systems, improving therapeutic outcomes while minimizing side effects. For instance, studies have demonstrated that peptides similar to this compound can facilitate the transport of drugs across biological membranes . This property is particularly valuable in cancer therapy, where targeted delivery can enhance treatment efficacy.

Functional Foods

In the realm of food science, this compound may be incorporated into functional foods designed to promote health benefits beyond basic nutrition.

Case Study: Kokumi Taste Enhancement

Recent research has highlighted the role of gamma-glutamyl peptides in enhancing kokumi taste—a flavor profile associated with richness and mouthfulness. The incorporation of such peptides into food products could improve sensory attributes and consumer acceptance while providing health benefits .

Mechanism of Action

The mechanism of action of Glycyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate certain signaling pathways, affecting processes like inflammation or cell proliferation.

Comparison with Similar Compounds

Structural Features and Sequence Analysis

Target Compound

- Sequence : Gly-Val-Pro-Phe-Ala-Gln-Lys

- Key Residues : Pro (structural rigidity), Lys (charge), Gln (bioactivity).

- Length : 7 residues (heptapeptide).

Rusalatide Acetate (CAS: 875455-82-6)

- Sequence : A 28-residue peptide containing Val, Pro, Asp, Glu, Cys, and Arg.

- Key Residues : Cysteine (disulfide bonds for stability), Pro (structural turns), Arg (charge).

- Applications : Promotes healing of bone, skin, and cardiovascular tissue .

Glycyl-L-asparaginyl-L-glutaminyl-L-prolyl-L-alanyl ()

- Sequence : Gly-Asn-Gln-Pro-Ala

- Length : 5 residues (pentapeptide).

- Key Residues : Asn (polarity), Gln (similar to target compound).

L-alanyl-L-tryptophyl-L-arginyl-L-histidyl-L-prolyl-L-glutaminyl-L-phenylalanylglycyl ()

- Sequence : Ala-Trp-Arg-His-Pro-Gln-Phe-Gly

- Length: 9 residues (nonapeptide).

- Key Residues : Trp (hydrophobic), Arg/His (charge), Pro/Gln (shared with target).

Structural Comparison Table

Physicochemical Properties

Target Compound

- Predicted properties inferred from similar peptides:

- Solubility : High (lysine enhances aqueous solubility).

- Stability : Moderate (proline reduces enzymatic degradation).

Glycyl-L-asparaginyl-L-glutaminyl-L-prolyl-L-alanyl ()

- Boiling Point : 1215.8±65.0 °C (predicted).

- pKa : 3.35±0.10 (acidic due to terminal carboxyl groups).

- Density : 1.410±0.06 g/cm³ .

Property Comparison Table

| Compound | Boiling Point (°C) | pKa | Density (g/cm³) |

|---|---|---|---|

| Target Heptapeptide | N/A | ~3.5* | ~1.4* |

| Pentapeptide () | 1215.8±65.0 | 3.35±0.10 | 1.410±0.06 |

*Predicted based on similar peptide behavior.

Target Compound

- Potential roles in immune modulation (glutamine) and cellular signaling (lysine). Proline may enhance metabolic stability .

Rusalatide Acetate

- Clinically validated for tissue repair (bone, skin, ligaments) due to cysteine-mediated stability and arginine’s role in cell proliferation .

Nonapeptide ()

- Tryptophan and histidine suggest roles in receptor binding or antimicrobial activity (common in host-defense peptides).

Stability and Metabolic Considerations

Biological Activity

Glycyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine (referred to as GVPPGA) is a synthetic peptide composed of seven amino acids, each contributing unique biochemical properties that influence its biological activity. This article explores the compound's synthesis, biological activities, and potential applications based on diverse research findings.

GVPPGA has a molecular weight of approximately 745.9 g/mol and is characterized by a sequence that includes both hydrophobic (valine, phenylalanine) and hydrophilic (lysine, glutamine) amino acids. This balanced structure enhances its solubility and interaction with biological targets .

Table 1: Amino Acid Composition of GVPPGA

| Amino Acid | Abbreviation | Properties |

|---|---|---|

| Glycine | Gly | Non-polar |

| Valine | Val | Hydrophobic |

| Proline | Pro | Unique cyclic structure |

| Phenylalanine | Phe | Aromatic, hydrophobic |

| Alanine | Ala | Non-polar |

| Glutamine | Gln | Polar, hydrophilic |

| Lysine | Lys | Basic, hydrophilic |

Synthesis Methods

The synthesis of GVPPGA can be achieved through various methods, including:

- Solid-phase peptide synthesis (SPPS) : A widely used technique for synthesizing peptides where the peptide chain is built on a solid support.

- Classical solution methods : Involves the sequential addition of protected amino acids in a solution phase.

Both methods utilize protecting groups to prevent unwanted reactions during synthesis .

Biological Activities

GVPPGA exhibits several biological activities that are significant for potential therapeutic applications:

- Antioxidant Activity : Research indicates that peptides similar to GVPPGA can scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : Peptides have been shown to modulate inflammatory pathways, potentially benefiting conditions like arthritis and skin inflammation.

- Skin Regeneration : The compound may enhance wound healing processes by promoting cell proliferation and migration.

Case Study: Skin Care Applications

A study explored the use of GVPPGA in cosmetic formulations aimed at sensitive skin. The peptide demonstrated the ability to interact with skin cells effectively, promoting hydration and reducing irritation. This highlights its potential as an active ingredient in skincare products .

Binding Affinities and Mechanisms

GVPPGA's unique amino acid sequence allows it to bind selectively to various biological targets, influencing signaling pathways related to cell growth and repair. Its structural characteristics may enhance binding affinities compared to shorter peptides or those with less favorable compositions.

Comparative Analysis with Similar Peptides

To better understand the uniqueness of GVPPGA, it can be compared with other peptides:

| Compound Name | Composition | Unique Features |

|---|---|---|

| L-Valyl-Glycyl-Prolyl-Phe-Alanine | C₁₈H₂₉N₅O₅ | Shorter chain; fewer amino acids |

| L-Alanylleucyland-Prolylleucyland-Glycine | C₂₄H₄₁N₇O₈ | Contains leucine; distinct properties |

| L-Leucyland-Glycineserine-Valyland-Alanylleucyland | C₂₅H₄₂N₈O₉ | Increased hydrophilicity due to serine |

GVPPGA's specific sequence provides it with a more balanced hydrophobic-hydrophilic profile than many other peptides, which may enhance its biological activity .

Q & A

Q. What methodologies are recommended for synthesizing Glycyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine with high purity?

Solid-phase peptide synthesis (SPPS) is the primary method, employing Fmoc/t-Bu chemistry to ensure regioselectivity. Key steps include:

- Coupling optimization : Use coupling agents like HBTU/HOBt in DMF to enhance efficiency, particularly for sterically hindered residues (e.g., valine, phenylalanine) .

- Purification : Reverse-phase HPLC (C18 column) with a gradient of 0.1% TFA in water/acetonitrile. Confirm purity (>95%) via MALDI-TOF or ESI-MS .

- Side-chain protection : Use Trt for glutamine and Lys(Boc) to prevent side reactions during synthesis .

Q. How can researchers characterize the secondary structure of this peptide?

- Circular Dichroism (CD) : Analyze α-helix/β-sheet content in aqueous buffers (e.g., PBS) or membrane-mimetic environments (e.g., SDS micelles) .

- NMR spectroscopy : Assign backbone signals (1H-13C HSQC) in D2O or DMSO-d6 to resolve proline-induced conformational rigidity .

- Molecular dynamics simulations : Compare computational predictions (e.g., GROMACS) with experimental CD/NMR data to validate folding .

Q. What storage conditions ensure peptide stability?

- Short-term : Store lyophilized at -20°C in airtight vials with desiccants to prevent hydrolysis .

- Long-term : Dissolve in 0.1% acetic acid (pH 3–4) and freeze at -80°C to minimize deamidation of glutamine residues .

- Decomposition monitoring : Use HPLC-MS quarterly to detect degradation products (e.g., phenylalanine oxidation) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Comparative assays : Standardize cell-based assays (e.g., HEK293 for signaling pathways) with controls for batch-to-batch variability .

- Structural analogs : Synthesize truncated variants (e.g., lacking valyl or prolyl residues) to isolate functional domains .

- Binding affinity quantification : Use surface plasmon resonance (SPR) to measure interactions with putative targets (e.g., integrins) at varying pH/temperature .

Q. What experimental designs optimize enzymatic stability studies?

- Protease selection : Incubate with trypsin (cleaves lysine/arginine) or chymotrypsin (targets phenylalanine) at 37°C for 0–24 hours .

- Stability metrics : Monitor intact peptide via MALDI-TOF and quantify fragments using RP-HPLC .

- Modification strategies : Introduce D-amino acids (e.g., D-valine) or PEGylation to reduce protease susceptibility .

Q. How can molecular modeling predict peptide-membrane interactions?

- Membrane embedding : Simulate insertion into lipid bilayers (e.g., POPC membranes) using CHARMM36 force fields .

- Free energy calculations : Estimate partitioning coefficients (LogP) via COSMO-RS to predict cellular uptake efficiency .

- Electrostatic mapping : Analyze lysine’s positive charge distribution to assess binding to anionic phospholipids .

Q. What analytical methods identify degradation products under oxidative stress?

- Forced degradation : Expose to H2O2 (0.3% v/v) at 40°C for 48 hours to simulate oxidative conditions .

- LC-MS/MS profiling : Use a Q-Exactive Orbitrap to detect hydroxylated phenylalanine or cross-linked dimers .

- Quantitative NMR : Integrate 1H signals of intact vs. degraded peptide to calculate degradation kinetics .

Q. How to validate peptide-protein interaction hypotheses?

- Pull-down assays : Immobilize peptide on NHS-activated Sepharose and incubate with cell lysates; identify bound proteins via SDS-PAGE/MS .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) for high-affinity targets like heat shock proteins .

- CRISPR knockouts : Generate cell lines lacking candidate receptors (e.g., GPCRs) to confirm specificity in functional assays .

Q. What strategies improve peptide solubility for in vivo studies?

Q. How to address batch variability in peptide bioactivity?

- Quality control protocols : Implement strict HPLC purity thresholds (>98%) and endotoxin testing (LAL assay) .

- Stability-indicating assays : Correlate bioactivity (e.g., IC50 in cytotoxicity assays) with storage duration/temperature .

- Statistical analysis : Use ANOVA to compare activity across batches; discard outliers with >15% deviation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.